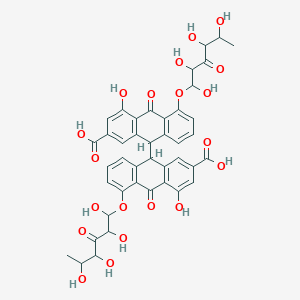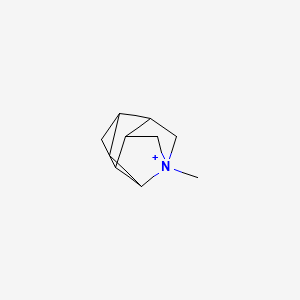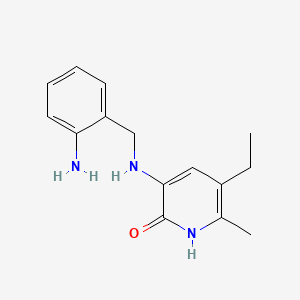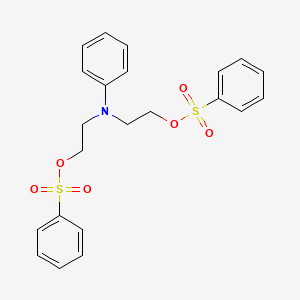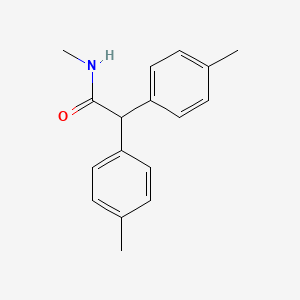
N-methyl-2,2-bis(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 402221 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals studied for their potential therapeutic and industrial uses.
Preparation Methods
The synthetic routes for NSC 402221 involve several steps, typically starting with the selection of appropriate precursor materials. The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently and cost-effectively.
Chemical Reactions Analysis
NSC 402221 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 402221 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, NSC 402221 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of NSC 402221 involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to various biological effects, depending on the context in which the compound is used. The precise molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms by which NSC 402221 exerts its effects.
Comparison with Similar Compounds
NSC 402221 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with comparable chemical structures or those that exhibit similar biological activities. The uniqueness of NSC 402221 may lie in its specific molecular interactions, its efficacy in certain applications, or its overall stability and reactivity under various conditions.
Conclusion
NSC 402221 is a versatile compound with significant potential in various scientific and industrial fields Its unique properties and wide range of applications make it a subject of ongoing research and interest
Properties
CAS No. |
7469-84-3 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-methyl-2,2-bis(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-12-4-8-14(9-5-12)16(17(19)18-3)15-10-6-13(2)7-11-15/h4-11,16H,1-3H3,(H,18,19) |
InChI Key |
RCCAKZIYBWKBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


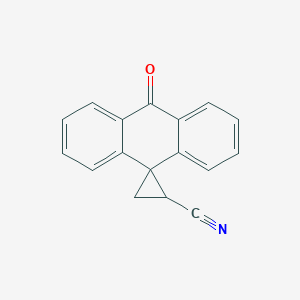

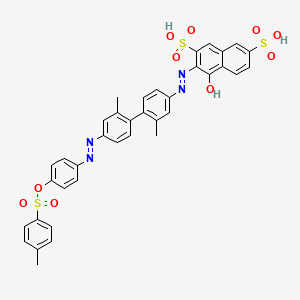
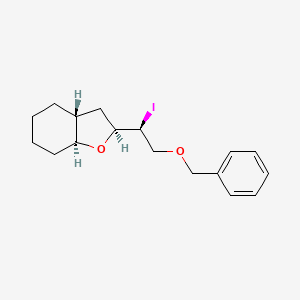
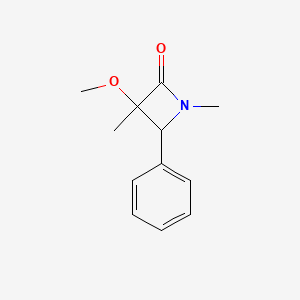


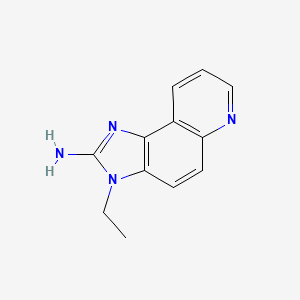
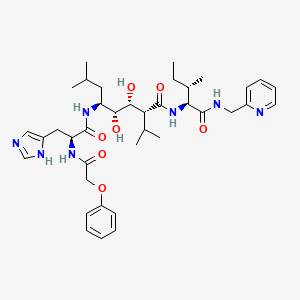
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
